molecular formula C19H22N2O4 B4875884 2-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

2-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No.: B4875884
M. Wt: 342.4 g/mol
InChI Key: SKSIEAUKTWFFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamide derivatives and is commonly referred to as EMA401. It has been studied for its potential use as a therapeutic agent for chronic pain, inflammation, and other related conditions.

Mechanism of Action

EMA401 selectively inhibits the ATP-sensitive P2X3 receptor, which is primarily expressed in sensory neurons. This receptor is involved in the transmission of nociceptive signals in the peripheral nervous system. By inhibiting this receptor, EMA401 reduces the transmission of nociceptive signals, leading to a reduction in pain perception and inflammation.
Biochemical and Physiological Effects
EMA401 has been shown to have a high degree of selectivity for the P2X3 receptor, with minimal effects on other receptors. It has been shown to reduce pain perception in animal models of chronic pain and inflammation. Additionally, it has been shown to have an anti-inflammatory effect in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using EMA401 in lab experiments is its high degree of selectivity for the P2X3 receptor. This allows for the specific targeting of this receptor without affecting other receptors. Additionally, EMA401 has been shown to be effective in reducing pain perception and inflammation in animal models, making it a promising therapeutic agent.
One limitation of using EMA401 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments. Additionally, further research is needed to determine the optimal dosage and administration route for EMA401.

Future Directions

There are several potential future directions for research on EMA401. One area of interest is the development of more effective formulations of the compound with improved solubility. Additionally, further research is needed to determine the optimal dosage and administration route for EMA401 in humans. Finally, there is potential for the development of other benzamide derivatives with similar or improved pharmacological properties.

Synthesis Methods

The synthesis of EMA401 involves several steps that require the use of various reagents and solvents. The first step involves the reaction of 4-aminobenzamide with N-Boc-2-methoxyethylamine to form N-Boc-4-aminobenzamide. This intermediate is then reacted with 4-fluoro-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to form the desired product, EMA401. The final product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

EMA401 has been extensively studied for its potential use as a therapeutic agent for chronic pain and inflammation. It has been shown to selectively inhibit the ATP-sensitive P2X3 receptor, which is involved in the transmission of nociceptive signals in the peripheral nervous system. This inhibition leads to a reduction in pain perception and inflammation.

Properties

IUPAC Name

2-ethoxy-N-[4-(2-methoxyethylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-25-17-7-5-4-6-16(17)19(23)21-15-10-8-14(9-11-15)18(22)20-12-13-24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSIEAUKTWFFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.